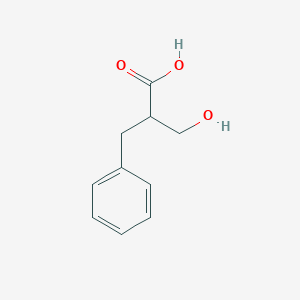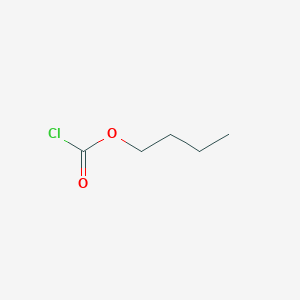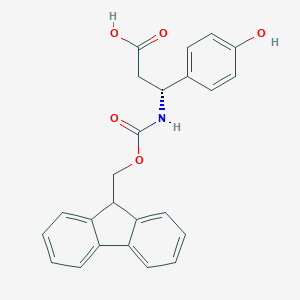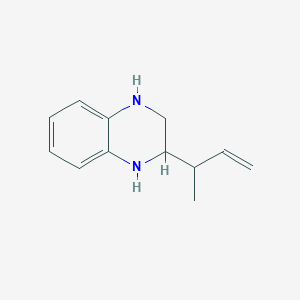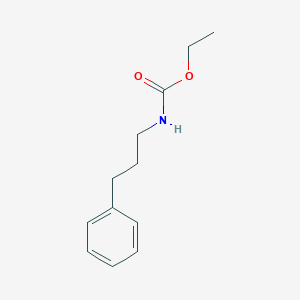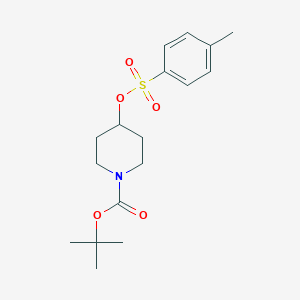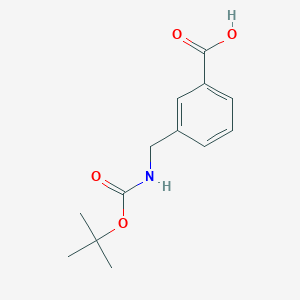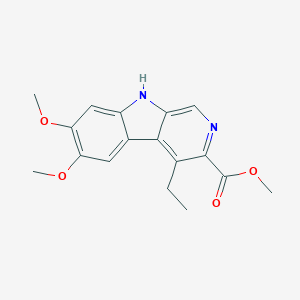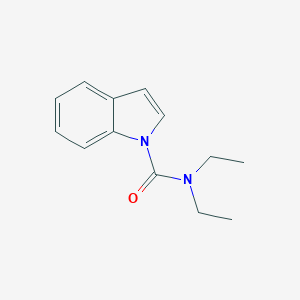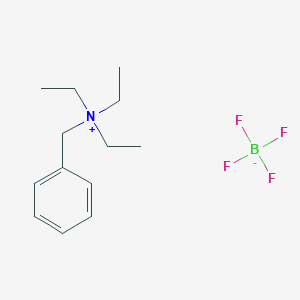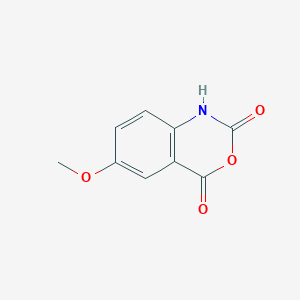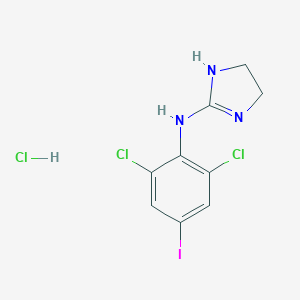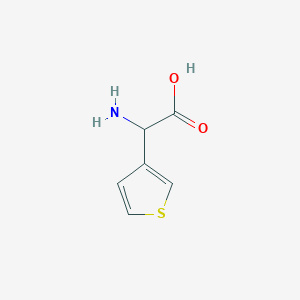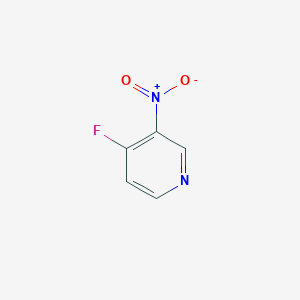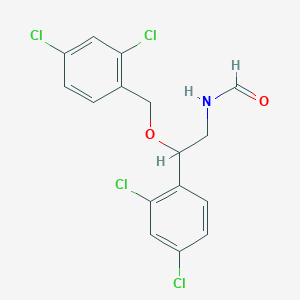
Miconazole Related Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The determination and analysis of Miconazole and its related impurities are performed using advanced chromatographic techniques. O'Connor et al. (2012) developed a selective and sensitive method for analyzing Miconazole and its associated impurities using a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile-methanol-ammonium acetate. This method significantly reduced analysis time and improved the detection and quantification of impurities, including "Miconazole Related Impurity 1" (O'Connor et al., 2012).
Molecular Structure Analysis
The molecular structure of Miconazole and its impurities, including "Miconazole Related Impurity 1," has been extensively studied using spectroscopic and crystallographic methods. Peeters et al. (2010) investigated the crystal structure of Miconazole, which provides insights into the structural characteristics of its impurities. The study on the crystal structure is part of a broader investigation into the chelating properties of imidazole derivatives, highlighting the importance of understanding the structural basis of Miconazole and its related impurities (Peeters, Blaton, & Ranter, 2010).
Chemical Reactions and Properties
The chemical reactions and properties of "Miconazole Related Impurity 1" can be understood by studying the biochemical effects of Miconazole on fungi, as it shares similar chemical structures and reactions. Van den Bossche et al. (1978) explored how Miconazole inhibits ergosterol biosynthesis in Candida albicans, indicating that similar impurities may also exhibit biochemical interactions affecting fungal cell membranes and sterol biosynthesis (van den Bossche, Willemsens, Cools, Lauwers, & le Jeune, 1978).
Physical Properties Analysis
The physical properties of Miconazole and its impurities are crucial for their identification, characterization, and formulation. Techniques such as chromatography and mass spectrometry are employed to analyze the physical properties, including solubility and stability, of Miconazole and its related impurities. The work by Piel et al. (1998) on developing a non-surfactant parenteral formulation of Miconazole using cyclodextrins highlights the importance of understanding the solubility and formulation-related physical properties of Miconazole and its impurities (Piel, Evrard, Fillet, Llabrès, & Delattre, 1998).
Chemical Properties Analysis
The chemical properties of "Miconazole Related Impurity 1" are studied through the analysis of its synthesis, degradation, and interaction with other substances. The characterization and evaluation of Miconazole salts and cocrystals for improved physicochemical properties by Tsutsumi et al. (2011) provide insights into the chemical properties and potential pharmaceutical applications of Miconazole and its impurities. This includes the study of salts and cocrystals to enhance the drug's solubility, stability, and therapeutic efficacy (Tsutsumi et al., 2011).
科学的研究の応用
Antifungal Activity and Mechanism of Action
Miconazole's primary application in scientific research revolves around its potent antifungal properties. It effectively inhibits the growth of a wide range of fungi, including Candida spp., Trichophyton spp., and others, by targeting the fungal cell membrane. Miconazole interferes with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to cell death. This mechanism underlies its use in treating various fungal infections of the skin, nails, and mucous membranes (P. Sawyer et al., 2012; P. Quatresooz et al., 2008).
Applications Beyond Antifungal Treatment
Miconazole's research applications extend beyond its antifungal activity. It exhibits some activity against Gram-positive bacteria and has been explored for its effects on skin barrier function and inflammatory cell reactions. This dual action positions miconazole as a versatile agent in dermatological settings, offering therapeutic benefits in conditions like acne where both fungal and bacterial factors may play roles (P. Quatresooz et al., 2008).
Consideration of Drug Interactions
In the context of drug interactions, miconazole has been scrutinized for its potential effects when co-administered with other medications. Miconazole can influence the activities of various cytochrome P450 enzymes, impacting the metabolism of concurrently administered drugs. This area of research is crucial for understanding and mitigating adverse drug interactions, especially in patients undergoing complex therapeutic regimens (T. Niwa et al., 2015).
Development of New Antifungal Agents
Miconazole has also served as a benchmark in the development of new antifungal agents. Research comparing miconazole with newer antifungals helps in identifying compounds with superior efficacy, broader spectrum of activity, or reduced side effects. This comparative approach aids in the continuous improvement of antifungal therapies (M. Pfaller et al., 2006).
Safety And Hazards
Miconazole Related Impurity 1 should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVZCLFBSGWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

